DELTAN-BENZYLOXYCARBONYL ALISKIREN

描述

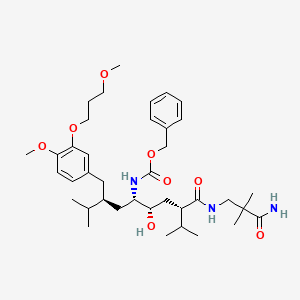

DELTAN-BENZYLOXYCARBONYL ALISKIREN is a complex organic compound with a unique structure that includes multiple functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DELTAN-BENZYLOXYCARBONYL ALISKIREN involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core decan-5-yl structure, followed by the introduction of the hydroxy, carbamoyl, and methoxypropoxy groups. The final step involves the attachment of the benzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

化学反应分析

Types of Reactions

DELTAN-BENZYLOXYCARBONYL ALISKIREN can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamoyl group can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine.

科学研究应用

Chemistry

In chemistry, DELTAN-BENZYLOXYCARBONYL ALISKIREN is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its multiple functional groups allow it to interact with various biological targets, making it useful for studying enzyme activity and protein-ligand interactions.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals. Its complex structure and reactivity make it a valuable component in various industrial processes.

作用机制

The mechanism of action of DELTAN-BENZYLOXYCARBONYL ALISKIREN involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes and other proteins, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

相似化合物的比较

Similar Compounds

- DELTAN-BENZYLOXYCARBONYL ALISKIREN can be compared to other compounds with similar structures, such as:

- This compound analogs with different substituents on the phenyl ring.

- Compounds with similar decan-5-yl cores but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

生物活性

Introduction

Deltan-benzyloxycarbonyl aliskiren is a derivative of aliskiren, the first orally bioavailable direct renin inhibitor approved for the treatment of hypertension. Aliskiren functions by inhibiting the renin-angiotensin-aldosterone system (RAAS), specifically blocking the conversion of angiotensinogen to angiotensin I, which ultimately reduces blood pressure by decreasing levels of angiotensin II and aldosterone. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical settings, and potential therapeutic applications.

This compound acts as a potent inhibitor of human renin, with an IC50 value of approximately 0.6 nmol/L, making it highly effective in reducing plasma renin activity (PRA) by up to 80% after administration . The mechanism involves:

- Inhibition of Renin : By selectively inhibiting renin, this compound prevents the formation of angiotensin I from angiotensinogen.

- Reduction of Angiotensin II : This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and lower blood pressure.

- Sodium Excretion : Increased sodium excretion occurs due to reduced aldosterone levels, further contributing to blood pressure reduction .

Pharmacokinetics

This compound is rapidly absorbed with maximum plasma concentrations occurring within 1-3 hours post-administration. Its absolute bioavailability is around 2.6%, and it exhibits moderate plasma protein binding (47-51%). The drug is primarily eliminated via the hepatobiliary route as unchanged drug, with minimal renal excretion (0.6%) .

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 1-3 hours |

| Absolute Bioavailability | 2.6% |

| Plasma Protein Binding | 47-51% |

| Primary Elimination Route | Hepatobiliary |

| Renal Excretion | 0.6% |

Case Studies and Clinical Trials

Clinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive patients. In Phase II and III trials involving over 12,000 patients, it was shown to provide significant long-term reductions in blood pressure with a favorable safety profile .

Notable Findings:

- Long-term Efficacy : Sustained reductions in blood pressure were observed even after discontinuation of treatment.

- Combination Therapy : When used with other antihypertensive agents (e.g., diuretics and ACE inhibitors), this compound maintained its efficacy in lowering PRA despite compensatory increases in renin concentration .

Adverse Effects

The most common adverse effects associated with this compound include mild gastrointestinal disturbances such as diarrhea, as well as peripheral edema and rash. These effects are generally transient and manageable .

Future Directions

Ongoing research aims to explore the potential of this compound beyond hypertension management. Preliminary data suggest possible benefits in renal protection for patients with type 2 diabetes mellitus due to its antiproteinuric effects. Further studies are warranted to evaluate its impact on cardiovascular outcomes and target organ protection .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which aliskiren inhibits renin activity, and how does this differ from earlier peptide-based inhibitors?

Aliskiren is a non-peptidic, small-molecule direct renin inhibitor (DRI) designed through rational drug discovery strategies. Unlike first-generation peptidomimetic inhibitors, aliskiren lacks an extended peptide-like backbone, which improves oral bioavailability and pharmacokinetic stability. Its binding to renin involves targeting the enzyme's active site with high specificity, disrupting angiotensinogen cleavage and downstream RAAS activation. Structural studies reveal that aliskiren stabilizes renin in an inactive conformation, reducing angiotensin I production .

Q. What experimental models are recommended for preclinical evaluation of aliskiren's antihypertensive and organ-protective effects?

Sodium-depleted marmosets are a validated model for assessing aliskiren's blood pressure (BP)-lowering efficacy due to their sensitivity to RAAS modulation. For organ protection studies, rodent models (e.g., DOCA-salt-induced hypertensive rats) are used to evaluate effects on cardiac hypertrophy, renal fibrosis, and oxidative stress markers. In diabetic nephropathy, the AVOID trial design (albuminuria reduction in type 2 diabetes patients) provides a clinical-translational framework for preclinical proteinuria studies .

Q. How should researchers address variability in pharmacokinetic parameters when designing aliskiren dosing regimens?

Aliskiren exhibits a plasma half-life of ~40 hours, supporting once-daily dosing. Key considerations include:

- Hepatic/Renal Impairment : No initial dose adjustment is required, as aliskiren is primarily eliminated unchanged via hepatobiliary routes.

- Drug Interactions : Avoid co-administration with fruit juices (e.g., grapefruit, apple), which reduce AUC by 61%–81% via intestinal OATP inhibition .

- Pediatric Populations : Trough concentrations in children (6–17 years) align with adult data, suggesting weight-independent dosing .

Advanced Research Questions

Q. How can conflicting clinical trial outcomes on aliskiren's cardiovascular benefits be reconciled?

Systematic reviews highlight contradictions: some meta-analyses report no significant reduction in cardiovascular mortality or heart failure hospitalization, while others note organ-protective effects (e.g., reduced albuminuria in AVOID). To resolve this:

- Subgroup Analysis : Stratify by comorbidities (e.g., diabetes, heart failure) and concomitant therapies (ACEIs/ARBs).

- Heterogeneity Assessment : Use random-effects models for statistical heterogeneity; sensitivity analyses to exclude outlier trials (e.g., those with high hypotension risk) .

- Surrogate vs. Hard Endpoints : Prioritize trials with long-term mortality outcomes (e.g., ASPIRE HIGHER program) over biomarker-driven studies .

Q. What methodological frameworks are optimal for studying aliskiren's pleiotropic effects beyond BP reduction?

- Mechanistic Studies : Quantify RAAS biomarkers (plasma renin activity [PRA], angiotensin II) to distinguish direct renin inhibition from compensatory feedback. Aliskiren paradoxically increases PRA due to loss of negative feedback but blocks its enzymatic activity .

- Organ-Specific Models : In diabetic mice, aliskiren enhances ischemia-induced neovascularization (via HIF-1α/VEGF upregulation) independent of BP changes. Use immunohistochemistry for CD34+/CXCR4+ endothelial progenitor cells in ischemic tissues .

- Dual RAAS Blockade Trials : Design RCTs with aliskiren combined with ACEIs/ARBs, monitoring hyperkalemia and renal function (e.g., ALTITUDE trial precautions) .

Q. How can researchers optimize experimental protocols to assess aliskiren's antioxidant properties in hypertension-related organ damage?

- Oxidative Stress Markers : Measure hepatic homogenate levels of SOD, catalase, and glutathione peroxidase in DOCA-salt hypertensive rats. Aliskiren's antioxidant efficacy correlates with dose-dependent enzyme upregulation .

- Pressure-Independent Models : Compare aliskiren with hydralazine in normotensive cohorts to isolate antioxidant effects from BP-lowering actions .

Q. Data Contradiction and Synthesis

Q. Why do some studies report increased hypotension risk with aliskiren, while others emphasize its safety profile?

Pooled analyses of 2,316 patients show aliskiren's tolerability aligns with placebo, except for dose-dependent diarrhea (300–600 mg). Hypotension risk is elevated in trials combining aliskiren with ACEIs/ARBs or diuretics. Mitigation strategies include:

- Exclusion Criteria : Avoid enrollment in patients with baseline hypotension (SBP <100 mmHg).

- Dose Escalation : Start with 150 mg/day, titrating to 300 mg after 2–4 weeks .

Q. What explains discrepancies in aliskiren's efficacy across ethnic populations?

Genetic polymorphisms in RAAS components (e.g., ACE I/D alleles) may influence responses. For example, Asian cohorts in the AVOID trial showed greater albuminuria reduction than non-Asian subgroups. Pharmacogenomic studies are recommended to identify predictive biomarkers .

Q. Methodological Tables

Table 1. Key Clinical Trials for Aliskiren's Organ Protection

Table 2. Pharmacokinetic Parameters of Aliskiren

属性

IUPAC Name |

benzyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59N3O8/c1-25(2)29(19-28-15-16-33(47-8)34(20-28)48-18-12-17-46-7)21-31(41-37(45)49-23-27-13-10-9-11-14-27)32(42)22-30(26(3)4)35(43)40-24-38(5,6)36(39)44/h9-11,13-16,20,25-26,29-32,42H,12,17-19,21-24H2,1-8H3,(H2,39,44)(H,40,43)(H,41,45)/t29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRPIIITHOBDDV-YDPTYEFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705476 | |

| Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236549-06-6 | |

| Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。